
1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone is an organic compound characterized by its complex structure, which includes multiple bromomethyl groups and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the bromination of a precursor compound, followed by etherification and subsequent functional group transformations. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The bromomethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols, depending on the nucleophile used.
Scientific Research Applications
1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity makes the compound useful as a biochemical probe or in the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-(3,5-Dichloromethyl)phenoxy)ethoxy)phenyl)ethanone: Similar structure but with chlorine atoms instead of bromine.
1-(4-(2-(3,5-Dimethyl)phenoxy)ethoxy)phenyl)ethanone: Similar structure but with methyl groups instead of bromomethyl groups.
Uniqueness
1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone is unique due to the presence of multiple bromomethyl groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and materials science .
Properties
Molecular Formula |
C18H18Br2O3 |
---|---|
Molecular Weight |
442.1 g/mol |
IUPAC Name |
1-[4-[2-[3,5-bis(bromomethyl)phenoxy]ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C18H18Br2O3/c1-13(21)16-2-4-17(5-3-16)22-6-7-23-18-9-14(11-19)8-15(10-18)12-20/h2-5,8-10H,6-7,11-12H2,1H3 |
InChI Key |
VEQZYGTYAGXUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC2=CC(=CC(=C2)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.